

Technical Guide: Dehydro Nifedipine-13C,d3 in Drug Metabolism and Bioanalysis

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Compound of Interest

Compound Name: Dehydro Nifedipine-13C,d3

Cat. No.: B12363714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dehydro Nifedipine-13C,d3**, its relevance in the study of Nifedipine metabolism, and its application in advanced bioanalytical methodologies. This document details the metabolic pathway of Nifedipine, its pharmacokinetic properties, and comprehensive experimental protocols for its quantification.

Introduction to Dehydro Nifedipine-13C,d3

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] Its primary metabolite is Dehydro Nifedipine, formed through an oxidation process in the liver.[3][4] The study of Nifedipine's pharmacokinetics and metabolism is crucial for understanding its efficacy and safety profile.

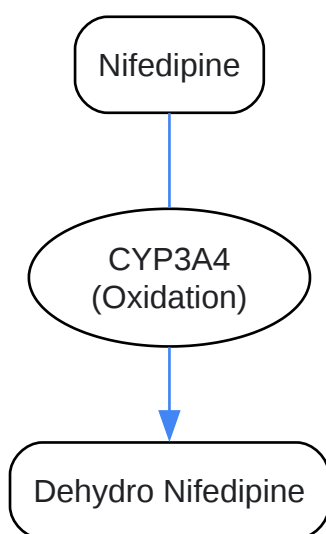
Isotopically labeled compounds are essential tools in drug development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[5] **Dehydro Nifedipine-13C,d3** is a stable isotope-labeled version of Dehydro Nifedipine. Its primary application is as an internal standard in bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of Nifedipine and its metabolites in biological matrices.

CAS Number: The Chemical Abstracts Service (CAS) registry number for **Dehydro Nifedipine-13C,d3** is 325484-33-1.

Metabolism of Nifedipine

Nifedipine is extensively metabolized in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to the corresponding pyridine ring, forming Dehydro Nifedipine.[3][4] This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][6] Dehydro Nifedipine is considered an inactive metabolite.[7] The use of Nifedipine as a probe drug is common for assessing CYP3A4 activity in clinical studies.[3][4]

Below is a diagram illustrating the metabolic conversion of Nifedipine to Dehydro Nifedipine.



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Metabolic Pathway of Nifedipine to Dehydro Nifedipine.

Pharmacokinetic Properties

The pharmacokinetic profile of Nifedipine is characterized by rapid absorption and extensive first-pass metabolism, which results in a bioavailability of 45% to 77%.[7][8] The table below summarizes key pharmacokinetic parameters for Nifedipine.

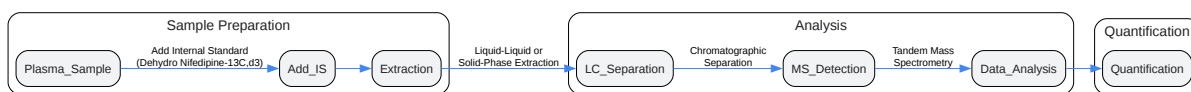
Parameter	Value	Reference
Bioavailability	45% - 77%	[7][8]
Time to Peak Plasma Concentration (Tmax)	30 - 60 minutes	[8]
Elimination Half-Life	~2 hours	[1][7]
Volume of Distribution (steady-state)	0.62 - 0.77 L/kg	[7]
Total Body Clearance	450 - 700 mL/minute	[7]
Protein Binding	>95%	[1]

Analytical Methodologies for Quantification

The simultaneous quantification of Nifedipine and Dehydro Nifedipine in biological matrices, most commonly human plasma, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. **Dehydro Nifedipine-13C,d3** is an ideal internal standard for such assays due to its similar chemical properties and distinct mass-to-charge ratio.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of Nifedipine and Dehydro Nifedipine in a clinical or research setting.



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LC-MS/MS Experimental Workflow.

Detailed Experimental Protocol

The following is a representative LC-MS/MS protocol synthesized from published methods for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[3][4][9]

1. Sample Preparation (Liquid-Liquid Extraction)

- To 500 µL of human plasma, add the internal standard (**Dehydro Nifedipine-13C,d3**) solution.
- Add 3 mL of an extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[4]
- Vortex the mixture for 1-2 minutes.
- Centrifuge at approximately 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

- Chromatographic Column: A reverse-phase C18 column, such as a Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm), is commonly used.[4]
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 50 mM ammonium acetate) is typical.[9]
- Flow Rate: A flow rate of around 0.8 to 1.0 mL per minute is often employed.[10]
- Injection Volume: Typically 10-20 µL.

3. Mass Spectrometric Conditions

- Ionization Mode: Electrospray ionization (ESI) in positive ion mode or atmospheric pressure chemical ionization (APCI) can be used.[4][9]

- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and the internal standard, **Dehydro Nifedipine-13C,d3**.

Quantitative Analytical Data

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of Nifedipine and Dehydro Nifedipine.

Parameter	Nifedipine	Dehydro Nifedipine	Reference
Linearity Range	0.5 - 100 ng/mL	0.5 - 100 ng/mL	[4][9]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	0.5 ng/mL	[4]
Recovery	81.3% - 89.1%	71.6% - 80.4%	[4]
Intra-day Precision (%RSD)	< 15%	< 15%	[4]
Inter-day Precision (%RSD)	< 15%	< 15%	[4]

Conclusion

Dehydro Nifedipine-13C,d3 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in bioanalytical methods provides the necessary accuracy and precision for the quantification of Nifedipine and its primary metabolite, Dehydro Nifedipine. This, in turn, allows for a thorough understanding of the pharmacokinetic and metabolic profile of Nifedipine, contributing to the safe and effective use of this important therapeutic agent.

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